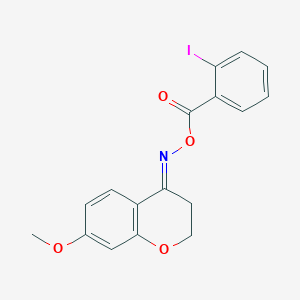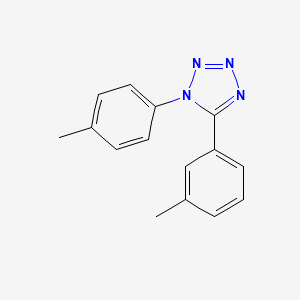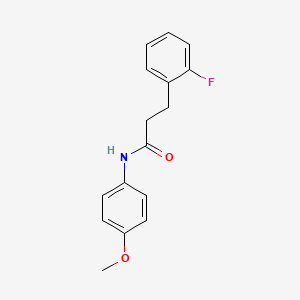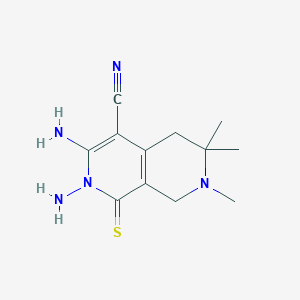![molecular formula C18H25NO B5702541 1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
1-[3-(4-isopropylphenyl)acryloyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-isopropylphenyl)acryloyl]azepane, also known as IPA or IAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurons in the brain. 1-[3-(4-isopropylphenyl)acryloyl]azepane has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of pain and anxiety.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to enhance the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[3-(4-isopropylphenyl)acryloyl]azepane is its high potency and selectivity. It has been found to exhibit a high affinity for GABA receptors, making it a promising candidate for the treatment of various neurological disorders. However, 1-[3-(4-isopropylphenyl)acryloyl]azepane has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-isopropylphenyl)acryloyl]azepane. One of the areas of research is the development of novel formulations of 1-[3-(4-isopropylphenyl)acryloyl]azepane that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of 1-[3-(4-isopropylphenyl)acryloyl]azepane in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Moreover, further studies are needed to elucidate the mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane and to identify its potential side effects and toxicity.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)acryloyl]azepane is a promising chemical compound with potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.
Synthesemethoden
The synthesis of 1-[3-(4-isopropylphenyl)acryloyl]azepane involves the reaction of 4-isopropylphenylacetic acid with 1-azepanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields 1-[3-(4-isopropylphenyl)acryloyl]azepane as a white solid with a melting point of 87-89°C.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-isopropylphenyl)acryloyl]azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[3-(4-isopropylphenyl)acryloyl]azepane has also shown promising results in the treatment of neuropathic pain, anxiety, and depression. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12,15H,3-6,13-14H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVYHMXXODCLR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Isopropylphenyl)acryloyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)



![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)


